N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide: is a chemical compound with the molecular formula C10H14N2O3S . It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. A common method is the reaction of 4-amino-3-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine to absorb the generated hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Sulfonamides are known for their antibacterial properties, and derivatives of this compound are investigated for similar applications .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- N-(4-Amino-3-methoxyphenyl)methanesulfonamide
- N-(3-Amino-4-cyclopropoxyphenyl)methanesulfonamide
- N-(4-Amino-3-propoxyphenyl)methanesulfonamide
Uniqueness: N-(4-Amino-3-cyclopropoxyphenyl)methanesulfonamide is unique due to its cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(4-amino-3-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-16(13,14)12-7-2-5-9(11)10(6-7)15-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 |
InChI Key |
DKGKDICWYQTYDC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N)OC2CC2 |
Origin of Product |
United States |
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